An In-depth Technical Guide to 2-Chloro-4,5-dinitro-toluene
An In-depth Technical Guide to 2-Chloro-4,5-dinitro-toluene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of 2-Chloro-4,5-dinitro-toluene, a key chemical intermediate. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the chemical and pharmaceutical sciences.
Compound Profile: 2-Chloro-4,5-dinitro-toluene
2-Chloro-4,5-dinitro-toluene, with the CAS number 56136-79-9, is an aromatic compound that serves as a valuable building block in organic synthesis.[1][2][3] Its molecular structure, featuring a toluene backbone substituted with a chlorine atom and two nitro groups, makes it a versatile precursor for the synthesis of more complex molecules.[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-Chloro-4,5-dinitro-toluene is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₄ | [1] |
| Molecular Weight | 216.58 g/mol | [1][5] |
| Appearance | Off-white to pale yellow crystalline solid | [4] |
| Melting Point | 76-78°C | [4] |
| Boiling Point (Predicted) | 369.7 ± 37.0 °C | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
| IUPAC Name | 1-chloro-2-methyl-4,5-dinitrobenzene | [5] |
Synthesis of 2-Chloro-4,5-dinitro-toluene: A Mechanistic Approach
The primary route for the synthesis of 2-Chloro-4,5-dinitro-toluene is through the nitration of a suitable chlorotoluene precursor. The choice of starting material and reaction conditions is critical for achieving a high yield and purity of the desired product.
Conceptual Workflow of Synthesis
The synthesis of 2-Chloro-4,5-dinitro-toluene typically involves the nitration of 2-chlorotoluene. This electrophilic aromatic substitution reaction is directed by the existing substituents on the toluene ring. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directive effects influences the position of the incoming nitro groups.
Caption: General workflow for the synthesis of 2-Chloro-4,5-dinitro-toluene.
Detailed Experimental Protocol: Nitration of 2-chloro-4-nitrotoluene
A key step in the synthesis is the nitration of 2-chloro-4-nitrotoluene, which yields 2-chloro-4,5-dinitrotoluene as the main product.[6]
Materials:
-
2-chloro-4-nitrotoluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add concentrated sulfuric acid to concentrated nitric acid in a controlled manner to manage the exothermic reaction.
-
Addition of Substrate: Gradually add 2-chloro-4-nitrotoluene to the cooled nitrating mixture while maintaining a low temperature (typically below 10°C) to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-chloro-4,5-dinitrotoluene.[6]
Causality Behind Experimental Choices:
-
Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Low Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Recrystallization: This purification technique is based on the difference in solubility of the desired product and impurities in a particular solvent at different temperatures. It is a highly effective method for obtaining high-purity crystalline solids.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[7]
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Research and Development
2-Chloro-4,5-dinitro-toluene is a valuable intermediate in organic synthesis.[2][3] The presence of the chloro and nitro groups provides multiple reaction sites for further chemical transformations. The nitro groups can be reduced to amino groups, which are precursors for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and agrochemicals. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and handling of 2-Chloro-4,5-dinitro-toluene. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and scientists can effectively utilize this versatile compound in their synthetic endeavors.
References
-
LookChem. (n.d.). 2-CHLORO-4,5-DINITRO-TOLUENE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4,5-dinitrotoluene. Retrieved from [Link]
-
Quora. (2018, April 30). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]
- Turner, E. G., & Wynne, W. P. (1936). Studies in the toluene series. Part VII. Nitration of 2-chlorotoluene-4- and -5-sulphonic acids and their sulphonyl chlorides. Journal of the Chemical Society (Resumed), 707.
- Google Patents. (n.d.). US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.
- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.
- Morgan, G. T., & Drew, H. D. K. (1920). LXXXV.—ortho-Chlorodinitrotoluenes. Part I. Journal of the Chemical Society, Transactions, 117, 784-791.
-
CPAChem. (2022, September 15). Safety data sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-4,5-dinitro-toluene. Retrieved from [Link]
- Google Patents. (n.d.). EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene.
-
Justia Patents. (n.d.). Process for the preparation of 2-chloro-4-nitrotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2-CHLORO-4,5-DINITRO-TOLUENE|lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-4,5-dinitro-toluene | C7H5ClN2O4 | CID 289315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LXXXV.—ortho-Chlorodinitrotoluenes. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cpachem.com [cpachem.com]


